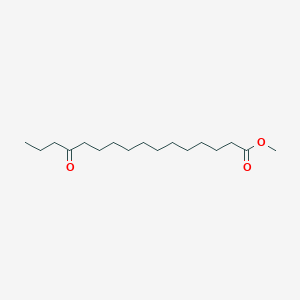
Methyl 13-oxohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 13-oxohexadecanoate is an organic compound belonging to the class of oxo fatty acid methyl esters It is a derivative of hexadecanoic acid, where a keto group is present at the 13th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 13-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl hexadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 13th carbon position.
Another method involves the use of enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst. This method allows for the preparation of optically pure compounds, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 13-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming methyl 13-hydroxyhexadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Methyl 13-hydroxyhexadecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 13-oxohexadecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 13-oxohexadecanoate involves its interaction with various molecular targets and pathways. The keto group at the 13th carbon position allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. It can also interact with enzymes involved in fatty acid metabolism, modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Methyl 13-oxohexadecanoate can be compared with other oxo fatty acid methyl esters, such as:
- Methyl 3-oxohexadecanoate
- Methyl 10-oxohexadecanoate
- Methyl 12-oxo-3(E)-tridecenoate
Uniqueness
This compound is unique due to the specific position of the keto group, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various fields of study.
Properties
CAS No. |
58763-60-3 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 13-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-13-16(18)14-11-9-7-5-4-6-8-10-12-15-17(19)20-2/h3-15H2,1-2H3 |
InChI Key |
YZMFMJNKCDJEFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
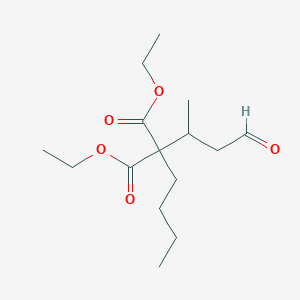


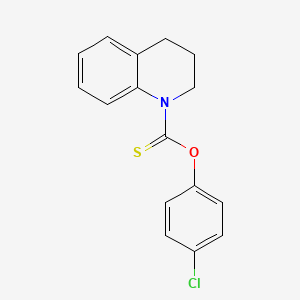



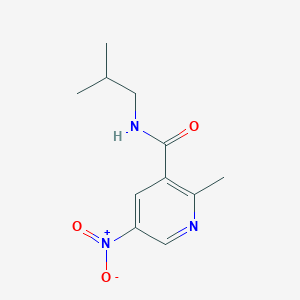
![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
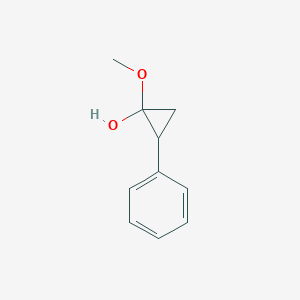
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)
![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
